N,N-Dimethylnonylamine
Overview
Description
N,N-Dimethylnonylamine (1-(Dimethylamino)nonane) is a hydrophobic tertiary amine.
Scientific Research Applications
De Novo Sequencing of Neuropeptides
A study by Fu and Li (2005) in "Analytical Chemistry" detailed the use of N-terminal dimethyl labeling, involving isotopic dimethylation, for de novo sequencing of neuropeptides. This approach aids in identifying the N-terminal residue and facilitates easier and more confident de novo sequencing of peptides through MS/MS fragmentation patterns comparison of isotopically labeled peptide pairs. The research highlights distinct fragmentation patterns post-N-terminal dimethylation, contributing significantly to neuropeptide sequencing and identification efforts (Fu & Li, 2005).
Nitrosamines and Secondary Amines in Water Treatment
Research on 25CN-NBOMe metabolites in various environments by Šuláková et al. (2021) in "Metabolites" examined the metabolic profile of N-Benzylphenethylamines, including N-2-methoxybenzylated compounds (NBOMes). This study is crucial for understanding the metabolic pathways of these compounds in different biological and environmental contexts, including water treatment and environmental contamination (Šuláková et al., 2021).
Anticholinesterase Drug Research
In "Pharmaceutical Chemistry Journal," Prozorovskii et al. (2004) discussed the development of aminostigmine, an anticholinesterase drug. This research focused on synthesizing and studying N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, highlighting its applications in medical research and drug development (Prozorovskii et al., 2004).
Water Disinfection By-Products
Mitch and Sedlak's (2004) study in "Environmental Science & Technology" explored N-nitrosodimethylamine (NDMA) formation during disinfection of municipal wastewater effluent. This study is significant for understanding the environmental impact and health risks associated with water treatment processes, especially regarding the formation of carcinogenic compounds (Mitch & Sedlak, 2004).
Dimethylamine Biodegradation
Liao et al. (2015) in "Chemosphere" investigated the biodegradation of Dimethylamine (DMA), a precursor of NDMA, by a mixed culture enriched from a drinking water biofilter. This research provides insights into the microbial processes involved in reducing DMA and NDMA concentrations in drinking water, emphasizing environmental and public health implications (Liao et al., 2015).
Safety and Hazards
N,N-Dimethylnonylamine is classified as a skin irritant (Category 2) and can cause serious eye damage. It is very toxic to aquatic life and can have long-lasting effects . It’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .
Properties
IUPAC Name |
N,N-dimethylnonan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAADDMFZSZCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338148 | |
Record name | N,N-Dimethylnonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17373-27-2 | |
Record name | N,N-Dimethylnonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylnonylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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